C60MC12

Übersicht

Beschreibung

C60MC12 is a fullerene derivative . It is an orange to amber to dark red powder or crystal . It is used in the manufacture of chemical compounds and is particularly relevant in the field of organic semiconductors .

Synthesis Analysis

The synthesis of C60MC12 is not explicitly mentioned in the search results. .

Molecular Structure Analysis

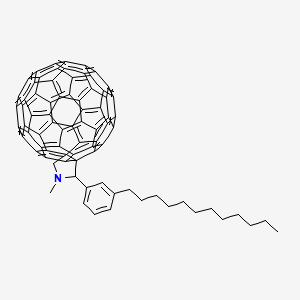

The molecular formula of C60MC12 is C81H35N . The exact mass is 1021.276978 . The structure of C60MC12 involves a C60 fullerene core fused with an N-methylpyrrolidine and a meta-dodecyl phenyl group .

Physical And Chemical Properties Analysis

C60MC12 is a solid at 20°C . It should be stored under inert gas and conditions to avoid include light and air . It has a density of 2.0±0.1 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Organische Dünnschichttransistoren

C60MC12 wurde bei der Entwicklung von Hochleistungs-Lösungsprozessen für n-Kanal-organische Dünnschichttransistoren eingesetzt . Die Verbindung bildet durch Spin-Coating einen hochgeordneten kristallinen Film, der eine hohe Elektronenmobilität aufweist. Dies ist von Vorteil im Vergleich zu anderen Materialien, die dazu neigen, eine amorphe Struktur zu haben .

Materialwissenschaften

Die chemische Modifikation von C60MC12 hat eine breite Palette an physikalischen und chemischen Eigenschaften gezeigt, die es für die Herstellung von supramolekularen Anordnungen und neuen Materialien attraktiv machen . Dies beinhaltet die Entwicklung von amphiphile Fulleren-Derivaten, die in der Lage sind, stabile Langmuir-Filme zu bilden .

Anwendungen für optische Begrenzung

Wasserlösliche C60MC12-Derivate und Fulleren-funktionalisierte Dendrimere sind aufgrund ihrer hohen Löslichkeit einfach zu verarbeiten . Sie können einfach in mesoporöse Silikazgläser für optische Begrenzungsanwendungen integriert werden .

Organische Photovoltaikzellen

Kovalent verbundene Fulleren-(π-konjugierte Oligomer)-Ensembles mit C60MC12 als aktiver Schicht wurden für den Einsatz in organischen Photovoltaikzellen entwickelt . Dieser molekulare Ansatz ermöglicht die Untersuchung der elektronischen Eigenschaften eines einzigartigen Moleküls in einer Photovoltaikzelle, was zu einem besseren Verständnis der photovoltaischen Umwandlung führt .

Wirkmechanismus

Target of Action

It is known that c60mc12 is a fullerene derivative that is soluble in organic solvents and exhibits properties of an n-type organic semiconductor . This suggests that its targets could be related to electronic devices and materials, rather than biological entities.

Mode of Action

C60MC12 interacts with its targets by exhibiting excellent characteristics as an n-type organic semiconductor . During device fabrication, it forms a layered structure and achieves a high mobility of 0.4 cm^2 V^-1 s^-1 . This value is comparable to that of amorphous silicon organic field-effect transistors .

Biochemical Pathways

Its role is more pertinent to the field of organic electronics, where it contributes to the development of devices such as organic field-effect transistors .

Pharmacokinetics

Its properties are more relevant to material science and electronics, where it exhibits excellent solubility in organic solvents and high mobility in semiconductor applications .

Result of Action

The result of C60MC12’s action is the creation of high-performance, solution-processed n-channel organic thin-film transistors . Its high mobility and excellent solubility make it a valuable material in the fabrication of these devices .

Action Environment

The action, efficacy, and stability of C60MC12 are influenced by various environmental factors. For instance, the solubility of C60MC12 in organic solvents allows it to be used in solution processes, which is advantageous for device fabrication . Furthermore, its stability under different conditions, such as exposure to light and air, is crucial for its performance and longevity in electronic devices .

Safety and Hazards

Zukünftige Richtungen

C60MC12 has shown promise in the field of organic electronics. It has been used to fabricate high-performance solution-processed n-channel organic thin-film transistors . The high electron mobility of C60MC12 is advantageous for the development of organic devices prepared by printing on flexible substrates such as plastics .

Eigenschaften

InChI |

InChI=1S/C81H35N/c1-3-4-5-6-7-8-9-10-11-12-14-19-15-13-16-20(17-19)79-81-77-70-62-50-42-33-24-22-21-23-27(24)36-43-41-32(23)34-30-25(21)28-29-26(22)31-35(33)48(50)56-54-40(31)38(29)46-45-37(28)39(30)53-55-47(34)49(41)61-63-51(43)52(44(36)42)64(62)73(77)72(63)75-68(61)66(55)69-59(53)57(45)65-58(46)60(54)71(67(56)70)78(81)74(65)76(69)80(75,81)18-82(79)2/h13,15-17,79H,3-12,14,18H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDAHEEMFHYNKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=CC=C1)C2C34C5=C6C7=C8C5=C9C1=C5C%10=C%11C%12=C%13C%10=C%10C1=C8C1=C8C7=C7C%14=C8C8=C%15C(=C%13C8=C%101)C1=C%12C8=C%10C1=C1C%15=C%14C%12=C1C1=C%10C%10=C%13C8=C%11C8=C5C9=C3C(=C%138)C3=C%10C1=C1C%12=C7C6=C1C43CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H35N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693715 | |

| Record name | PUBCHEM_53384414 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1022.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

403483-19-2 | |

| Record name | PUBCHEM_53384414 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes C60MC12 a promising material for organic thin-film transistors (OTFTs)?

A1: C60MC12 exhibits several advantageous properties for OTFTs:

- High Electron Mobility: This material demonstrates impressive electron mobility, reaching up to 0.4-0.5 cm2 V-1 s-1 in solution-processed OTFTs. [] This is comparable to amorphous silicon thin-film transistors, highlighting its potential for high-performance devices.

- Solution-Processability: Unlike many organic semiconductors requiring high-temperature deposition, C60MC12 can be processed from solution. [] This simplifies device fabrication and opens possibilities for large-area, low-cost manufacturing.

- Crystallinity Enhancement: Studies show that C60MC12 forms highly ordered crystalline films, particularly when deposited on treated surfaces. [] This crystalline nature contributes significantly to its enhanced charge transport properties.

Q2: How does surface modification impact the performance of C60MC12 OTFTs?

A2: Surface treatment of the gate insulator significantly influences the performance of C60MC12 OTFTs:

- Improved Crystallinity: Treating the gate insulator with self-assembled monolayers (SAMs) enhances the crystallinity of C60MC12 films. [] This is likely due to the modified surface energy promoting better molecular ordering during film formation.

- Enhanced Mobility and Stability: OTFTs fabricated on SAM-treated substrates exhibit higher electron mobility and improved bias stress stability compared to devices on untreated surfaces. [] This highlights the crucial role of interface engineering in optimizing device performance.

Q3: Beyond OTFTs, are there other potential applications for C60MC12?

A3: Recent research demonstrates the potential of C60MC12 as an electron transport layer (ETL) in perovskite solar cells:

- Improved Open-Circuit Voltage: When used as the ETL in wide-band-gap perovskite solar cells, C60MC12 leads to a significant increase in open-circuit voltage (Voc) compared to the commonly used PCBM. [] This improvement is attributed to the mitigation of recombination losses due to the higher crystallinity of C60MC12 films.

- Reduced Voc Deficit: The improved crystallinity of C60MC12 also contributes to a reduction in Voc deficit, a critical parameter for enhancing the efficiency of perovskite solar cells. [] This suggests C60MC12's potential in developing high-efficiency perovskite-based tandem solar cells.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-phenyl-1H-tetrazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1452924.png)

![Methyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1452930.png)

![octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1452931.png)

![Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate](/img/structure/B1452934.png)